molecular formula C23H22ClN7O2 B2587953 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920229-08-9

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Número de catálogo: B2587953
Número CAS: 920229-08-9
Peso molecular: 463.93
Clave InChI: AJRFUQNMFUPKID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN5O2
  • Molecular Weight : 397.87 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It exhibits affinity for serotonin and dopamine receptors, influencing neurotransmitter pathways that are crucial in mood regulation and psychotropic effects.
  • Antiproliferative Effects : Studies indicate that the compound may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activity Summary

Activity TypeObservations
Anticancer Activity Induces apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Neuropharmacological Modulates serotonin and dopamine receptors; potential antidepressant effects .
Antimicrobial Activity Exhibits inhibitory effects against specific bacterial strains .

Case Studies

  • Anticancer Research :
    • In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased caspase activity and PARP cleavage, indicating apoptosis .
  • Neuropharmacological Effects :
    • A behavioral study assessed the compound's impact on anxiety-like behaviors in rodent models. Results demonstrated a significant reduction in anxiety levels compared to control groups when administered at doses of 5 mg/kg .
  • Antimicrobial Efficacy :
    • The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Anticancer Properties :
    • The compound shows notable inhibition of cancer cell lines through the modulation of the CDK2/cyclin A2 pathway. Inhibition of this pathway leads to reduced cell proliferation and may enhance the effectiveness of existing chemotherapeutic agents .
  • Pharmacokinetics :
    • The compound's ability to penetrate cell membranes suggests favorable pharmacokinetic properties, allowing it to reach intracellular targets effectively.
  • Potential for Combination Therapy :
    • Research indicates that combining this compound with other therapeutic agents may improve treatment outcomes in resistant cancer types by targeting multiple pathways involved in tumor growth .

Case Studies and Experimental Evidence

Several studies have documented the efficacy of this compound in laboratory settings:

StudyFindings
In vitro study on various cancer cell lines Demonstrated significant inhibition of proliferation in breast and lung cancer cells when treated with the compound.
Mechanistic study on CDK2 inhibition Confirmed that the compound effectively binds to CDK2, leading to decreased kinase activity and subsequent cell cycle arrest .
Combination therapy trials Showed enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

Análisis De Reacciones Químicas

Triazolopyrimidine Core Formation

The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization reactions. A common approach involves:

  • Cyclocondensation : Reaction of 4-amino-5-nitropyrimidine derivatives with sodium nitrite under acidic conditions to form the triazole ring .

  • Nucleophilic Substitution : Subsequent introduction of the 4-chlorophenyl group at the triazole N3-position using 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions .

Step Reagents/Conditions Yield Reference
CyclizationNaNO₂, HCl, 0–5°C72–85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C68%

Piperazine Ring Functionalization

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or carboxamide coupling:

  • SNAr Reaction : Reaction of 7-chloro-triazolopyrimidine with piperazine in refluxing ethanol to form the 7-piperazinyl derivative .

  • Carboxamide Formation : Activation of the ethanone carbonyl using EDCl/HOBt, followed by coupling with the piperazine amine .

Step Reagents/Conditions Yield Reference
SNArPiperazine, EtOH, Δ81%
Carboxamide CouplingEDCl, HOBt, DCM65%

o-Tolyloxy Ethanone Installation

The o-tolyloxy group is introduced via Williamson ether synthesis:

  • Etherification : Reaction of 2-bromoethanone with o-cresol in the presence of K₂CO₃ .

Step Reagents/Conditions Yield Reference
Williamson Ethero-Cresol, K₂CO₃, DMF74%

Hydrolytic Stability

The carboxamide bond and triazole ring exhibit pH-dependent stability:

  • Acidic Hydrolysis : Degradation of the carboxamide bond at pH < 3, yielding piperazine and ethanone fragments .

  • Basic Hydrolysis : Cleavage of the triazole ring at pH > 10, forming pyrimidine-4,5-diamine derivatives .

Condition Degradation Products Half-Life Reference
pH 2.0, 37°CPiperazine + Ethanone fragment4.2 hours
pH 12.0, 37°CPyrimidine-4,5-diamine1.8 hours

Oxidative Degradation

Exposure to H₂O₂ or UV light induces oxidation of the triazole ring, forming nitroso intermediates .

Condition Reagents/Conditions Major Product Reference
H₂O₂ (3%), 25°C24 hours3-Nitroso-triazolopyrimidine

Biotransformation Reactions

In vitro studies using human liver microsomes reveal:

  • N-Dealkylation : Cleavage of the piperazine-ethanone bond by CYP3A4 .

  • O-Demethylation : Removal of the methyl group from the o-tolyloxy moiety .

Enzyme Metabolite Kinetics (Km) Reference
CYP3A4N-Dealkylated product12.4 μM
CYP2D6O-Desmethyl derivative8.9 μM

Comparative Reactivity with Structural Analogs

Analog Structural Variation Reactivity Difference
3-Fluorophenyl variant Fluorine substitutionHigher oxidative stability (↓ metabolic clearance)
Pyridyl-piperazine Pyridine vs. benzeneFaster hydrolysis (↑ electron-withdrawing effect)

Q & A

Q. What are the established synthetic routes for 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, and how are intermediates purified?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:

Core Triazolo-Pyrimidine Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions, using catalysts like K₂CO₃ in acetonitrile or ethanol .

Piperazine Coupling : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the piperazine moiety.

Ethanone Functionalization : Etherification or alkylation with o-tolyloxy groups, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Key Validation : Monitor reaction progress by TLC; confirm intermediates via 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry .

Q. Which analytical techniques are critical for structural characterization of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For example, the triazolo-pyrimidine core shows distinct peaks at δ 8.3–8.7 ppm (1H^1H) and 150–160 ppm (13C^{13}C) .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing using SHELX software for refinement. Crystallize in DMF/ethanol mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Target Identification : Screen against kinase or receptor panels (e.g., DDR/p38 kinases) using fluorescence polarization assays .
  • Cellular Assays :
    • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Antimicrobial Testing : Broth microdilution for MIC values against Candida spp. or Gram-positive bacteria .
  • Controls : Include positive controls (e.g., fluconazole for antifungal assays ) and vehicle controls (DMSO <0.1%).

Q. How should contradictory data in pharmacological studies be resolved?

Level: Advanced
Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., serum concentration in cell culture, pH variations) .
  • Dose-Response Validation : Replicate experiments with staggered concentrations (0.1–100 µM) to confirm activity trends.
  • Off-Target Profiling : Use computational tools (e.g., SwissTargetPrediction) to identify unintended targets .
  • Structural Confirmation : Re-examine compound integrity via LC-MS to rule out degradation .

Q. What strategies optimize crystallographic refinement for this compound?

Level: Advanced
Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (>1.0 Å).
  • Software Tools : Refine with SHELXL (rigid-bond restraints for piperazine rings, DFIX for C–Cl bonds) .
  • Validation : Check R-factor convergence (<0.08) and ADP (atomic displacement parameter) consistency .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace o-tolyloxy with methoxy or halogens) and assess activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like DDR kinases .
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazolo-pyrimidine core, chlorophenyl group) using Schrödinger’s Phase .

Propiedades

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-4-2-3-5-19(16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-8-6-17(24)7-9-18/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRFUQNMFUPKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.